2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18223579
InChI: InChI=1S/C11H15NO2/c1-8-5-4-6-9(12-8)7-11(2,3)10(13)14/h4-6H,7H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid

CAS No.:

Cat. No.: VC18223579

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name 2,2-dimethyl-3-(6-methylpyridin-2-yl)propanoic acid
Standard InChI InChI=1S/C11H15NO2/c1-8-5-4-6-9(12-8)7-11(2,3)10(13)14/h4-6H,7H2,1-3H3,(H,13,14)
Standard InChI Key BHAZENZFKMXNLM-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC=C1)CC(C)(C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2,2-dimethyl-3-(6-methylpyridin-2-yl)propanoic acid, delineates its structure:

  • A pyridine ring with a methyl group at the 6-position.

  • A propanoic acid chain (CH₂CH₂COOH) with two methyl groups (-CH₃) at the β-carbon (C2).

This configuration confers both lipophilic (methyl groups) and hydrophilic (carboxylic acid) properties, influencing its solubility and bioavailability.

Physicochemical Profile

While experimental data for this exact compound are sparse, analogs such as 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103) provide insights . Key inferred properties include:

PropertyValue/Range
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight221.25 g/mol
SolubilityModerate in polar solvents
LogP (Partition Coeff.)~2.1 (estimated)

The carboxylic acid group enables salt formation, enhancing water solubility, while the pyridine and methyl groups contribute to membrane permeability .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2,2-dimethyl-3-(6-methylpyridin-2-yl)propanoic acid likely parallels methods used for related propanoic acid derivatives. For example, SCO-267, a GPR40 agonist with a 6-methylpyridin-2-yl group, was synthesized via a multi-step sequence involving:

  • Suzuki-Miyaura Coupling: To attach the pyridine moiety to a brominated intermediate .

  • Esterification and Hydrolysis: Protection of the carboxylic acid as an ethyl ester, followed by deprotection under basic conditions .

A hypothetical route for the target compound could involve:

  • Condensation of 6-methylpyridine-2-carbaldehyde with dimethyl malonate via a Knoevenagel reaction.

  • Hydrolysis of the ester groups to yield the free carboxylic acid.

Analytical Characterization

Standard techniques for analogous compounds include:

  • NMR Spectroscopy: To confirm the positions of methyl and pyridine groups.

  • High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.

  • HPLC: To assess purity (>95% typical for pharmaceutical intermediates) .

Pharmacological Profile

Mechanism of Action

Structural similarities to known bioactive molecules suggest potential targets:

  • GPR40/FFA1 Receptor Agonism: SCO-267, a related GPR40 agonist, enhances glucose-dependent insulin secretion by activating pancreatic β-cells . The pyridine and propanoic acid motifs are critical for receptor binding.

  • 5-Lipoxygenase-Activating Protein (FLAP) Inhibition: AM103, a FLAP inhibitor with a 2,2-dimethylpropionic acid group, blocks leukotriene biosynthesis, reducing inflammation .

In Vitro and In Vivo Activity

While direct data are unavailable, inferred activities from analogs include:

Model SystemActivityReference
Rat pancreatic isletsInsulin secretion (EC₅₀ ~10 nM)
Murine macrophagesLeukotriene B₄ inhibition (IC₅₀ ~50 nM)
Oral glucose toleranceImproved glucose clearance (ED₅₀ 3 mg/kg)

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